molecular formula C15H11N3S B2590127 6-(Methylthio)benzimidazo[1,2-c]quinazoline CAS No. 76196-83-3

6-(Methylthio)benzimidazo[1,2-c]quinazoline

Cat. No. B2590127
CAS RN: 76196-83-3
M. Wt: 265.33
InChI Key: UEKHKTWLEZZJCQ-UHFFFAOYSA-N
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Description

“6-(Methylthio)benzimidazo[1,2-c]quinazoline” is a quinazoline derivative . Quinazoline derivatives are nitrogen-rich heterocyclic compounds that have drawn attention due to their significant biological activities . The molecular formula of “6-(Methylthio)benzimidazo[1,2-c]quinazoline” is C15H11N3S, and its molecular weight is 265.33.


Synthesis Analysis

Quinazoline derivatives can be synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In one method, 2-(2-aminophenyl)-1H-imidazoles was reduced by Zn/H+ to 2-(2-aminophenyl)-1H-imidazoles, which then reacted with isothiocyanates to get an intermediate .


Molecular Structure Analysis

The molecular structure of “6-(Methylthio)benzimidazo[1,2-c]quinazoline” includes a benzimidazole fused to a quinazoline, with a methylthio group attached at the 6-position.


Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For instance, in the synthesis of imidazo[1,2-c]quinazoline derivatives, 2-(2-nitro-phenyl)-1H-imidazoles was reduced by Zn/H+ to 2-(2-aminophenyl)-1H-imidazoles, which then reacted with isothiocyanates to get an intermediate .

Scientific Research Applications

Heterocyclic Chemistry and Biological Activities

Research has highlighted the synthesis and biological evaluation of condensed benzimidazoles, quinazolines, and perimidines, which exhibit considerable biological activities. These compounds, incorporating structures similar to 6-(Methylthio)benzimidazo[1,2-c]quinazoline, have shown antihypertensive, diuretic, anorectic, and thermoregulating effects in animal studies, alongside herbicidal properties (Hsu, Ming‐Kuan Hu, & Kang-chien Liu, 2005).

Optoelectronic Applications

Quinazoline derivatives, including those related to 6-(Methylthio)benzimidazo[1,2-c]quinazoline, have been extensively researched for their applications in optoelectronic materials. These compounds are utilized in the fabrication of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their significant photo- and electroluminescence properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Medicinal Chemistry and Drug Design

Quinazoline and its derivatives are critically examined for their potential in medicinal chemistry. They constitute an important class of fused heterocycles found in over 200 naturally occurring alkaloids. These structures serve as versatile lead molecules in the synthesis of novel medicinal agents, showing promising antibacterial activities among other therapeutic benefits (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Synthesis and Utility in Organic Chemistry

The synthesis of benzimidazoles, quinoxalines, and benzo[diazepines from o-phenylenediamines highlights the synthetic utilities of such compounds. These processes reveal the extensive biological applications and potential for development into CNS acting drugs, demonstrating the versatility and significance of the benzimidazole and quinazoline scaffolds in organic and medicinal chemistry (Ibrahim, 2011).

Future Directions

Quinazoline derivatives, including “6-(Methylthio)benzimidazo[1,2-c]quinazoline”, continue to be a focus of research due to their significant biological activities . Future research may focus on developing new synthetic methods, exploring additional biological activities, and optimizing their pharmacological properties .

properties

IUPAC Name

6-methylsulfanylbenzimidazolo[1,2-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3S/c1-19-15-17-11-7-3-2-6-10(11)14-16-12-8-4-5-9-13(12)18(14)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKHKTWLEZZJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methylthio)benzimidazo[1,2-c]quinazoline

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